molecular formula C12H12N2O3S2 B2774540 5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole CAS No. 1808625-36-6

5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole

Cat. No. B2774540
CAS RN: 1808625-36-6
M. Wt: 296.36
InChI Key: POJLTNQHNXFIFY-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is a pyrazole derivative that has shown promising results in various scientific studies.

Scientific Research Applications

Catalytic Synthesis and Antioxidant Potential

A study by Prabakaran, Manivarman, and Bharanidharan (2021) on the catalytic synthesis of novel chalcone derivatives, structurally related to the compound , highlighted their potent antioxidant activities. The compounds were synthesized using TiO2-ZnS catalysis and demonstrated significant in vitro antioxidant activity, confirmed through molecular docking, ADMET, and QSAR studies, indicating a potential for broader research applications in oxidative stress-related conditions (Prabakaran, Manivarman, & Bharanidharan, 2021).

Carbonic Anhydrase Inhibition

Gündüzalp et al. (2016) synthesized furan sulfonylhydrazones and evaluated their inhibition activities against carbonic anhydrase I (hCA I), a critical enzyme for physiological pH and CO2 regulation. Their findings suggest that these compounds, sharing functional groups with the mentioned pyrazole derivative, could serve as a framework for developing new enzyme inhibitors with potential therapeutic applications (Gündüzalp et al., 2016).

Aromatic Sulfide Synthesis

Qiao, Wei, and Jiang (2014) explored the Pd-catalyzed cross-coupling for synthesizing aromatic thioethers, using substrates including furan and thiophene. Their method, employing Na2S2O3 as a sulfur source, provides a novel approach for constructing C-S bonds, crucial for developing compounds with potential pharmacological properties (Qiao, Wei, & Jiang, 2014).

Structural Analysis

Borisova et al. (2016) conducted a detailed structural analysis of compounds structurally similar to the one . Their X-ray structural analysis provides insights into the stereochemical peculiarities, offering a foundation for further chemical transformations and applications in material science or pharmacology (Borisova et al., 2016).

properties

IUPAC Name

3-(furan-2-yl)-2-methylsulfonyl-5-thiophen-3-yl-3,4-dihydropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-19(15,16)14-11(12-3-2-5-17-12)7-10(13-14)9-4-6-18-8-9/h2-6,8,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJLTNQHNXFIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-1-methanesulfonyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole

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